N,N'-Bis(2-fluorophenyl)methanimidamide
Description
N,N'-Bis(2-fluorophenyl)methanimidamide is a methanimidamide derivative featuring two 2-fluorophenyl substituents bonded to the central imidoformamide core. Methanimidamides are characterized by the functional group $ \text{R}^1\text{N–C(=NH)–NR}^2 $, where $ \text{R}^1 $ and $ \text{R}^2 $ are aryl or alkyl groups. In this compound, both substituents are 2-fluorophenyl rings, conferring distinct electronic and steric properties due to fluorine’s electronegativity and small atomic radius. For example, methanimidamides are often synthesized via reactions between aryl amines and cyanamide derivatives, as seen in the preparation of related compounds like 1-carbamimidamido-N-[2-(2-fluorophenyl)ethyl]methanimidamide hydrochloride .
Properties
CAS No. |
18464-34-1 |
|---|---|
Molecular Formula |
C13H10F2N2 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N,N'-bis(2-fluorophenyl)methanimidamide |
InChI |
InChI=1S/C13H10F2N2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-9H,(H,16,17) |
InChI Key |
NJAIFUHESHECHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC=NC2=CC=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-fluorophenyl)methanimidamide typically involves the reaction of 2-fluoroaniline with formamidine acetate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2C6H4FNH2+H2NCHNH2⋅CH3COOH→C13H10F2N2+2H2O
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2-fluorophenyl)methanimidamide may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-fluorophenyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
N,N’-Bis(2-fluorophenyl)methanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-fluorophenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Critical Analysis of Evidence
The evidence highlights the importance of substituent choice in methanimidamide derivatives:
Biological Activity
N,N'-Bis(2-fluorophenyl)methanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H12F2N2
- Molecular Weight : 234.25 g/mol
The presence of fluorine atoms in the phenyl rings may influence its biological activity, particularly in terms of lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of methanimidamide have shown varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | 62.2% inhibition | 51.5% inhibition |
| Compound B | 83.4% inhibition | 78.8% inhibition |
The above table illustrates the potential for this compound to exhibit similar or enhanced antibacterial activity compared to its analogs, suggesting further investigation is warranted.
Enzyme Inhibition
This compound may also act as an inhibitor of various enzymes. For example, studies on related compounds have demonstrated inhibitory effects on monoamine oxidase (MAO), which is relevant for neurodegenerative diseases.
- Inhibition Potency : Compounds with similar moieties showed IC50 values ranging from 0.013 µM to 4.19 µM for MAO-A and MAO-B, indicating that this compound could potentially possess similar inhibitory effects.
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various methanimidamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth, particularly against S. aureus, suggesting that this compound could be a candidate for further development as an antimicrobial agent.
Study 2: Enzyme Interaction
In another investigation focusing on enzyme inhibition, derivatives were tested for their ability to inhibit MAO-B. The findings revealed that certain modifications to the phenyl rings enhanced inhibitory potency, which may be applicable to this compound.
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